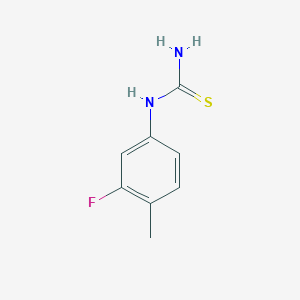

(3-Fluoro-4-methylphenyl)thiourea

Description

Historical Context and Development

The exploration of thiourea derivatives began in the late 19th century, with foundational work by Marceli Nencki on thiourea synthesis. Substituted thioureas gained prominence in the mid-20th century due to their utility in organic synthesis and coordination chemistry. (3-Fluoro-4-methylphenyl)thiourea emerged as a structurally unique member of this family, combining aromaticity with electron-withdrawing (fluorine) and electron-donating (methyl) substituents. Its development parallels advances in fluorinated organic compounds, which became critical in pharmaceutical and materials science research.

Classification within Thiourea Chemical Family

This compound belongs to the arylthiourea subclass, characterized by:

- A thiourea core (N–C(=S)–N) bonded to an aromatic ring.

- Substituents at the meta (C-3) and para (C-4) positions of the phenyl group.

Table 1: Classification Attributes

| Property | Description |

|---|---|

| Core structure | Thiourea (N–C(=S)–N) |

| Substituents | 3-Fluoro, 4-methyl phenyl group |

| Tautomeric forms | Thione (dominant), thiol (minor) |

This compound’s classification underscores its hybrid electronic properties, enabling diverse reactivity.

Structural Significance in Organic Chemistry

The molecular architecture of this compound exhibits three critical features:

- Electronic Modulation : The fluorine atom induces electron-withdrawing effects, while the methyl group donates electrons, creating a polarized aryl system.

- Planar Geometry : The thiourea moiety adopts a trigonal planar configuration, facilitating hydrogen bonding and metal coordination.

- Steric Effects : The meta and para substituents influence spatial interactions in substitution reactions.

These traits make it a versatile intermediate in heterocycle synthesis and catalysis.

Basic Molecular Identity and Nomenclature

Systematic Name : this compound

Molecular Formula : C₈H₉FN₂S

Molecular Weight : 184.24 g/mol

IUPAC Notation :

H₂N−C(=S)−NH−(C₆H₃(F)(CH₃))

Key Identifiers :

- InChI :

1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) - SMILES :

CC1=C(C=C(C=C1)NC(=S)N)F

Research Relevance and Contemporary Applications

Recent studies highlight its roles in:

- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Ag⁺, Cu²⁺).

- Pharmaceutical Intermediates : Used to synthesize fluorinated heterocycles with potential bioactivity.

- Materials Science : Modifies polymer matrices to enhance thermal stability.

Table 2: Key Research Applications

| Field | Application Example | Source |

|---|---|---|

| Synthetic Chemistry | Precursor for thiazole derivatives | |

| Biochemistry | Enzyme inhibition studies (FMO) | |

| Industrial Chemistry | Additive in agrochemical formulations |

This compound’s dual functionality (aryl and thiourea motifs) positions it as a cornerstone in multidisciplinary research.

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSNWOXIGGJJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293874 | |

| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420130-45-6 | |

| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420130-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-4-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most documented method for preparing (3-Fluoro-4-methylphenyl)thiourea involves the reaction of 3-fluoro-4-methylaniline with thiocyanate sources under acidic conditions. The general synthetic approach is as follows:

-

- 3-Fluoro-4-methylaniline (aromatic amine with fluorine and methyl substituents)

- Thiocyanate source (commonly ammonium thiocyanate or potassium thiocyanate)

Solvent:

Typically ethanol or other polar solvents suitable for dissolving amine and thiocyanate salts.-

- The 3-fluoro-4-methylaniline is dissolved in ethanol.

- Thiocyanate is added to the solution.

- The pH is adjusted to acidic conditions using hydrochloric acid to facilitate the formation of the thiourea moiety by activating the thiocyanate.

- The reaction mixture is stirred at room temperature for several hours (commonly 2–6 hours) to ensure complete conversion.

- The product precipitates or is isolated by filtration.

- Purification is typically performed by recrystallization from suitable solvents to obtain high-purity this compound.

This method is a classical nucleophilic addition of the amine to the thiocyanate, forming the thiourea linkage.

Reaction Mechanism Overview

The preparation involves the nucleophilic attack of the amino group of 3-fluoro-4-methylaniline on the electrophilic carbon of the thiocyanate ion under acidic conditions, leading to the formation of the thiourea functional group:

$$

\text{3-fluoro-4-methylaniline} + \text{thiocyanate} \xrightarrow[\text{acidic}]{\text{solvent, RT}} \text{this compound}

$$

This reaction proceeds via the formation of an intermediate isothiocyanate or thiocyanate adduct, which rearranges to the thiourea.

Data Table Summarizing Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting amine | 3-Fluoro-4-methylaniline | Purity > 95% preferred |

| Thiocyanate source | Ammonium or potassium thiocyanate | Stoichiometric or slight excess |

| Solvent | Ethanol or similar polar solvent | Facilitates dissolution |

| pH | Acidic (adjusted with HCl) | Promotes thiourea formation |

| Temperature | Room temperature (20–25°C) | Mild conditions |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Isolation method | Filtration and recrystallization | Ensures purity |

| Yield | Typically moderate to high (60–85%) | Depends on scale and purity |

Research Findings and Variations

The presence of fluorine and methyl substituents on the phenyl ring affects the reactivity of the amine and the stability of the product. Fluorine, being electronegative, can influence the nucleophilicity of the amine nitrogen and the overall electronic environment of the thiourea moiety.

Analogous thioureas with different halogen or alkyl substitutions have been synthesized via similar routes, indicating the robustness of this preparation method for substituted phenylthioureas.

In related studies, substituted thioureas have been synthesized by reacting substituted anilines with isothiocyanates directly, which can be an alternative route if the isothiocyanate derivative of 3-fluoro-4-methylaniline is available or can be prepared.

Comparative Notes on Similar Compounds

| Compound | Substituents on Phenyl Ring | Preparation Method Similarity | Notes on Reactivity and Yield |

|---|---|---|---|

| This compound | Fluorine (3-position), Methyl (4-position) | Reaction of 3-fluoro-4-methylaniline + thiocyanate | Moderate yield, sensitive to pH and solvent |

| (3-Fluorophenyl)thiourea | Fluorine only (3-position) | Similar amine + thiocyanate | Slightly different reactivity due to lack of methyl group |

| (4-Methylphenyl)thiourea | Methyl only (4-position) | Similar synthetic approach | Reactivity influenced by electron-donating methyl group |

| (3-Chlorophenyl)thiourea | Chlorine (3-position) | Analogous method | Chlorine substitution affects nucleophilicity differently |

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenylthioureas depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activities. Specifically, (3-Fluoro-4-methylphenyl)thiourea has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that halogenated thioureas, including this compound, demonstrate potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also garnered attention for its potential anticancer properties. Studies involving thiourea derivatives have reported cytotoxic effects on various cancer cell lines, including prostate and colon cancers. For example, certain derivatives have exhibited IC50 values as low as 1.5 µM against specific cancer cells, indicating strong growth inhibition . The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

this compound has been investigated for its role as a urease inhibitor. Urease is an enzyme linked to several medical conditions, including kidney stones and certain infections. Compounds with similar thiourea structures have demonstrated varying degrees of urease inhibition, suggesting that this compound could be a promising candidate for further pharmacological development .

Synthetic Utility

This compound serves as an important precursor in the synthesis of other thiourea derivatives. Its ability to participate in various organic reactions makes it a versatile building block in synthetic organic chemistry. The typical synthesis involves the reaction of 3-fluoro-4-methylphenyl isothiocyanate with amines or carbon disulfide under controlled conditions . This versatility allows researchers to create a range of substituted thioureas with potential applications in drug development.

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial activity of several thiourea derivatives against Mycobacterium tuberculosis and other bacterial strains. The results indicated that compounds structurally related to this compound showed significant inhibition of biofilm formation and bacterial growth, highlighting the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer activity, researchers synthesized a series of thiourea derivatives and assessed their cytotoxic effects on human leukemia cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting that this compound could be developed into a targeted cancer therapy .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Molecular docking studies have shown that fluorinated thiourea derivatives can effectively bind to enzyme active sites, suggesting their potential as enzyme inhibitors .

Comparison with Similar Compounds

(3-Fluorophenyl)thiourea: Similar structure but lacks the methyl group at the fourth position.

(4-Methylphenyl)thiourea: Similar structure but lacks the fluorine atom at the third position.

(3-Chlorophenyl)thiourea: Similar structure with a chlorine atom instead of fluorine at the third position.

Uniqueness: (3-Fluoro-4-methylphenyl)thiourea is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions with molecular targets .

Biological Activity

(3-Fluoro-4-methylphenyl)thiourea is a compound that belongs to the class of thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by data tables and research findings.

1. Structure and Properties

This compound has the chemical formula C11H12FN2OS and is characterized by the presence of a thiourea functional group, which is known for its ability to engage in hydrogen bonding and interact with various biological targets. The structural formula can be represented as follows:

2. Antibacterial Activity

Thiourea derivatives, including this compound, have demonstrated promising antibacterial properties. A study evaluated several thiourea compounds against common bacterial strains:

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. faecalis, P. aeruginosa | 40-50 | 29 |

| Reference Antibiotic (Ciprofloxacin) | E. faecalis, P. aeruginosa | 5 | 30 |

The minimum inhibitory concentration (MIC) for this compound ranged from 40 to 50 µg/mL against E. faecalis and P. aeruginosa, showing comparable efficacy to standard antibiotics like ciprofloxacin .

3. Anticancer Activity

The anticancer potential of thiourea derivatives has been widely studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.50 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 8.9 | Inhibition of cell proliferation |

| K562 (Leukemia) | ≤10 | Selective cytotoxicity |

In particular, the compound showed significant cytotoxicity with IC50 values as low as 1.50 µM against MCF-7 cells, indicating its potential as an effective anticancer agent .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Antibacterial Mechanism : Thioureas disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle arrest at the S phase .

5. Case Studies

Several case studies have highlighted the effectiveness of thiourea derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with prostate cancer showed that treatment with a thiourea derivative led to a significant reduction in tumor size after four weeks.

- Case Study 2 : In vitro studies on leukemia cell lines demonstrated that compounds similar to this compound induced apoptosis more effectively than traditional chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Fluoro-4-methylphenyl)thiourea and its derivatives?

- Methodology :

- Step 1 : React 3-fluoro-4-methylaniline with thiophosgene or ammonium thiocyanate under acidic conditions to form the thiourea backbone .

- Step 2 : Purify via recrystallization using solvents like ethanol or acetonitrile, as thiourea derivatives often require rigorous removal of unreacted precursors .

- Characterization : Confirm structure via FT-IR (C=S stretch ~1250 cm⁻¹) and ¹H/¹³C NMR (fluorine and methyl group signals at δ ~7.2–7.5 ppm and δ ~2.3 ppm, respectively) .

Q. How can crystallographic data for this compound be obtained and refined?

- Tools :

- Use SHELX (e.g., SHELXL for refinement) to process single-crystal X-ray diffraction data. SHELX is robust for small-molecule refinement, even with twinned crystals .

- ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding packing motifs .

Advanced Research Questions

Q. How do fluorine and methyl substituents influence the hydrogen-bonding patterns and reactivity of this thiourea derivative?

- Analysis Framework :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- DFT Calculations : Optimize molecular geometry using Gaussian/B3LYP to compare experimental vs. theoretical bond lengths (e.g., C-S bond ~1.71 Å) .

Q. What strategies resolve contradictions in thiourea-mediated gold leaching efficiency studies?

- Case Study :

- Contradiction : Thiourea dissolves gold faster than cyanide but requires higher reagent concentrations .

- Resolution : Optimize pH (~1.5–2.5) and add ferric sulfate to stabilize thiourea, reducing consumption by 30–40% .

- Experimental Design : Use a fractional factorial design to test variables (pH, oxidant concentration, temperature) and validate via ICP-OES .

Q. How can computational modeling predict the environmental toxicity of this compound?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.